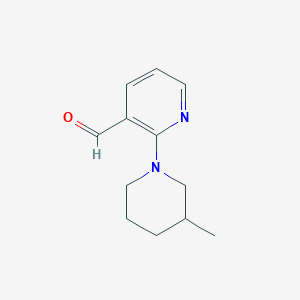
2-(3-Methylpiperidin-1-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Metilpiperidin-1-il)nicotinaldehído es un compuesto químico con la fórmula molecular C12H16N2O. Es un derivado del nicotinaldehído, donde el grupo aldehído está unido a una porción de ácido nicotínico y un grupo 3-metilpiperidina está unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-Metilpiperidin-1-il)nicotinaldehído generalmente implica la reacción de nicotinaldehído con 3-metilpiperidina. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un solvente y catalizador adecuados para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza del compuesto.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(3-Metilpiperidin-1-il)nicotinaldehído puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción y una producción eficiente del compuesto. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-Metilpiperidin-1-il)nicotinaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo piperidina puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos comunes incluyen aminas, tioles y haluros.
Principales Productos
Oxidación: Derivados del ácido nicotínico.
Reducción: Derivados del nicotinalcohol.
Sustitución: Varios derivados sustituidos del nicotinaldehído.
Aplicaciones Científicas De Investigación
2-(3-Metilpiperidin-1-il)nicotinaldehído tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Metilpiperidin-1-il)nicotinaldehído involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como un inhibidor o activador de estos objetivos, modulando varias vías bioquímicas. Los objetivos moleculares y las vías específicas involucrados dependen de la aplicación y el contexto específico de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
Nicotinaldehído: El compuesto padre, que carece del grupo piperidina.
3-Metilpiperidina: El derivado de piperidina sin la porción de nicotinaldehído.
Piridincarboxaldehídos: Compuestos con estructuras similares pero diferentes sustituyentes en el anillo de piridina.
Singularidad
2-(3-Metilpiperidin-1-il)nicotinaldehído es único debido a la presencia de los grupos nicotinaldehído y 3-metilpiperidina, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-(3-methylpiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-4-3-7-14(8-10)12-11(9-15)5-2-6-13-12/h2,5-6,9-10H,3-4,7-8H2,1H3 |
Clave InChI |
WARXYNGYHXIZSM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




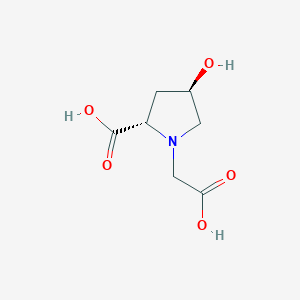
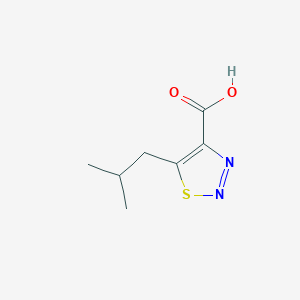
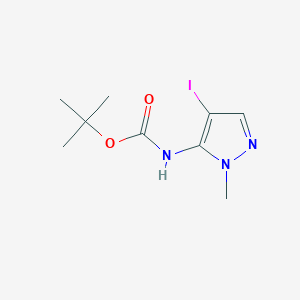
![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)

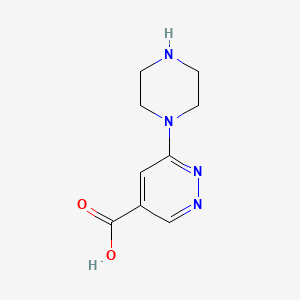
![5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11783205.png)


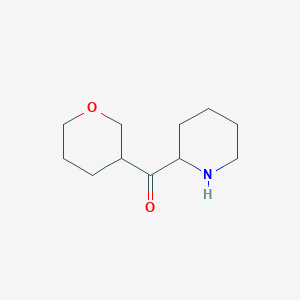
![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)
